2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride
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Overview
Description
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), with an EC50 value of 18.94 nM . This compound has shown significant potential in the research of triple-negative breast cancer (TNBC) due to its ability to induce cell death through mechanisms involving autophagy and apoptosis .
Preparation Methods
The synthetic routes and reaction conditions for 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized in its dihydrochloride form to enhance its water solubility and stability . Industrial production methods typically involve the synthesis of the free base form of LYN-1604, followed by conversion to the dihydrochloride salt .
Chemical Reactions Analysis
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride primarily undergoes reactions that involve its activation of ULK1. The compound induces cell death through autophagy and apoptosis pathways, which are regulated by various molecular targets such as ATF3, RAD21, and caspase-3 . Common reagents and conditions used in these reactions include DMSO as a solvent, with the compound showing solubility of 25 mg/mL (38.02 mM) in DMSO . Major products formed from these reactions include upregulation of Beclin-1, degradation of p62, and transformation of LC3-I to LC3-II .
Scientific Research Applications
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the activation of ULK1 and its downstream effects.
Medicine: This compound has shown potential therapeutic effects in the treatment of triple-negative breast cancer by targeting ULK1-modulated cell death
Mechanism of Action
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride exerts its effects by activating ULK1, which is a key regulator of autophagy. The activation of ULK1 leads to the induction of cell death through both autophagy and apoptosis pathways . The molecular targets involved in this process include ATF3, RAD21, and caspase-3 . The compound’s effects are reversible by the autophagy inhibitor 3-methyladenine .
Comparison with Similar Compounds
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride is unique in its potent activation of ULK1 and its ability to induce cell death through autophagy and apoptosis. Similar compounds include:
Piragliatin: Another ULK1 activator used in research.
MK-0941 free base: A compound with similar biological activity.
AMG-1694: Another activator of ULK1 with comparable effects.
These compounds share similar mechanisms of action but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its research applications.
Properties
CAS No. |
2088939-99-3; 2310109-38-5 |
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Molecular Formula |
C33H45Cl4N3O2 |
Molecular Weight |
657.54 |
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C33H43Cl2N3O2.2ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;2*1H |
InChI Key |
GZCBLOPFZPJUOQ-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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